N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
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Overview
Description
N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a trifluoromethyl-substituted benzyl group attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Guanidine Core: The guanidine core can be synthesized by reacting cyanamide with an amine under acidic conditions to form a guanidine intermediate.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethyl-Benzyl Group: The trifluoromethyl-benzyl group can be added via a nucleophilic substitution reaction, using a trifluoromethyl-benzyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N’‘-phenyl-N’-benzylguanidine: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
N-cyclopropyl-N’‘-phenyl-N’-[4-(trifluoromethyl)benzyl]guanidine: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.
Uniqueness
N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine is unique due to the presence of the trifluoromethyl group at the 3-position of the benzyl moiety. This structural feature can significantly influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity.
This detailed overview provides a comprehensive understanding of N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-cyclopropyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3/c19-18(20,21)14-6-4-5-13(11-14)12-22-17(24-16-9-10-16)23-15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTNKEBKTRCTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=NCC2=CC(=CC=C2)C(F)(F)F)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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